N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide
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Overview
Description
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide: is a complex organic compound that belongs to the class of bipyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide typically involves a multistep process. One common method includes the condensation of 4-methoxyphenylglyoxal with 1,3,5-trimethylpyrazole in the presence of a suitable base, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of organic solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 4,4′,5,5′-Tetranitro-2H,2′H-3,3′-bipyrazole
Uniqueness
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide stands out due to its unique bipyrazole structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-11-18(12(2)24(3)23-11)15-9-16(22-21-15)19(26)20-10-17(25)13-5-7-14(27-4)8-6-13/h5-9H,10H2,1-4H3,(H,20,26)(H,21,22) |
InChI Key |
IKGIEXXRWHJJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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